Pardoprunox
Vue d'ensemble
Description
Pardoprunox has been used in trials studying the treatment of Early Stage Parkinson's Disease and Advanced Stage Parkinson's Disease. This compound is a partial dopamine D2 agonist and noradrenergic agonist with serotonin 5-HT1A agonist properties.
Applications De Recherche Scientifique
Traitement de la maladie de Parkinson
Pardoprunox a fait l'objet de nombreuses études pour son potentiel dans le traitement de la maladie de Parkinson. Il agit comme un agoniste partiel de la dopamine et un agoniste complet du 5HT-1A, montrant une promesse dans l'amélioration des symptômes moteurs chez les patients atteints de la maladie de Parkinson à un stade précoce . Des essais cliniques ont démontré son efficacité par rapport au placebo dans la réduction du score de l'échelle d'évaluation de la maladie de Parkinson unifiée - moteur, indiquant une amélioration significative de la fonction motrice .
Gestion de la dyskinésie
Par rapport aux autres agents antiparkinsoniens dopaminergiques, this compound est considéré comme ayant une propension significativement plus faible à induire une dyskinésie . Cela en fait un candidat potentiel pour la gestion à long terme de la maladie de Parkinson sans les effets secondaires courants associés à d'autres traitements.
Troubles psychiatriques
Bien que initialement étudié pour le traitement de la dépression et de l'anxiété, ces indications semblent avoir été abandonnées. Cependant, l'activité agoniste complète au niveau du récepteur 5HT-1A suggère que this compound pourrait toujours présenter un potentiel pour des applications psychiatriques, justifiant des recherches supplémentaires .
Réduction du risque de psychose
Le profil pharmacologique unique de this compound indique un risque plus faible d'induire une psychose par rapport aux autres médicaments antiparkinsoniens. Cela pourrait être particulièrement bénéfique pour les patients qui sont susceptibles de souffrir de tels effets secondaires .
Tolérance liée à la dose
La tolérance de this compound est liée à la dose, les doses plus élevées montrant une incidence plus élevée d'événements indésirables liés au traitement tels que des nausées, une somnolence et des vertiges. Ces informations sont cruciales pour déterminer le régime posologique optimal afin de maximiser les bénéfices thérapeutiques tout en minimisant les effets secondaires .
Thérapie adjuvante à la lévodopa
This compound a été évalué comme une thérapie adjuvante à la lévodopa dans la maladie de Parkinson modérée à sévère. Il peut améliorer les effets thérapeutiques de la lévodopa et fournir une approche de traitement plus complète .
Mécanisme D'action
Target of Action
Pardoprunox primarily targets dopamine D2, D3, and D4 receptors, as well as the serotonin 5-HT1A receptor . These receptors play a crucial role in regulating neurotransmission, which is essential for maintaining normal brain function.
Mode of Action
This compound acts as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors It also binds to D4, α1-adrenergic, α2-adrenergic, and 5-HT7 receptors with lower affinity .
Biochemical Pathways
Its agonistic action on dopamine and serotonin receptors suggests that it may influence the dopaminergic and serotonergic pathways, which are involved in mood regulation, reward, and motor control .
Result of Action
This compound’s action on dopamine and serotonin receptors can lead to improvements in motor symptoms in patients with Parkinson’s disease . Due to its action on 5ht-1a receptors, it may also cause adverse events, including hallucination, orthostatic hypotension, nausea, and dizziness .
Analyse Biochimique
Biochemical Properties
Pardoprunox acts as a partial agonist at dopamine D2 and D3 receptors, and a full agonist at serotonin 5-HT1A receptors . It also binds to D4, α1-adrenergic, α2-adrenergic, and 5-HT7 receptors with lower affinity . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
The cellular effects of this compound are primarily related to its interactions with dopamine and serotonin receptors. By acting as a partial agonist at dopamine D2 and D3 receptors, this compound can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with various biomolecules. It binds to dopamine D2, D3, and D4 receptors and 5-HT1A receptors . As a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors, this compound can influence enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It has been shown to have anti-Parkinsonian effects with less dyskinesia in animal models compared to l-dopa .
Metabolic Pathways
Given its interactions with dopamine and serotonin receptors, it is likely involved in pathways related to these neurotransmitters .
Propriétés
IUPAC Name |
7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-14-5-7-15(8-6-14)10-4-2-3-9-11(10)17-12(16)13-9/h2-4H,5-8H2,1H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPUUUDAZYFFQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC3=C2OC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949747 | |
Record name | Pardoprunox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pardoprunox binds to dopamine D(2), D(3), and D(4) receptors and 5-HT(1) (A) receptors and is a partial agonist at dopamine D(2) and D(3) receptors and a full agonist at serotonin 5-HT(1) (A) receptors. Pardoprunox combines high potency partial agonism at dopamine D(2) and D(3) receptors with full efficacy low potency serotonin 5-HT(1) (A) receptor agonism and is worthy of profiling in in vivo models of Parkinson's disease. | |
Record name | Pardoprunox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12061 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
269718-84-5 | |
Record name | Pardoprunox | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=269718-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pardoprunox [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269718845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pardoprunox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12061 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pardoprunox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PARDOPRUNOX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R72CHP32S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.